A Comprehensive Technical Guide to 4-Methyl-1-nitrosopiperidine
A Comprehensive Technical Guide to 4-Methyl-1-nitrosopiperidine
Introduction
4-Methyl-1-nitrosopiperidine is a cyclic N-nitrosamine derived from the secondary amine 4-methylpiperidine. As a member of the N-nitrosamine class, it is of significant interest to researchers in toxicology, drug development, and analytical chemistry. N-nitrosamines are recognized as a "cohort of concern" due to the classification of many analogues as potent mutagens and probable human carcinogens.[1] This guide provides an in-depth examination of the nomenclature, structure, synthesis, reactivity, and toxicological profile of 4-methyl-1-nitrosopiperidine, offering a critical resource for professionals engaged in its study or in the broader assessment of nitrosamine impurities.
Nomenclature and Chemical Structure
The unique chemical identity of a compound is fundamentally defined by its structure and systematic name.
IUPAC Name and Synonyms
Molecular Formula and Weight
Chemical Structure
The structure consists of a six-membered piperidine ring substituted with a methyl group at the 4-position and a nitroso group attached to the ring's nitrogen atom.
Caption: 2D Chemical Structure of 4-Methyl-1-nitrosopiperidine.
Physicochemical Properties
Understanding the physical properties of 4-methyl-1-nitrosopiperidine is essential for its handling, purification, and analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [2][3] |
| Molecular Weight | 128.1723 g/mol | [3] |
| Boiling Point | 232.7°C at 760 mmHg | [3] |
| Density | 1.14 g/cm³ | [3] |
| Flash Point | 94.6°C | [3] |
| Vapor Pressure | 0.0884 mmHg at 25°C | [3] |
| Refractive Index | 1.541 | [3] |
Synthesis and Purification
The synthesis of 4-methyl-1-nitrosopiperidine is most commonly achieved through the nitrosation of its secondary amine precursor, 4-methylpiperidine. This reaction is a cornerstone of N-nitrosamine formation chemistry.
Synthetic Pathways
The primary mechanism involves the reaction of a secondary amine with a nitrosylating agent, typically derived from nitrous acid.[6]
Caption: General synthetic scheme for 4-Methyl-1-nitrosopiperidine.
Two prevalent laboratory methods are employed:
-
Aqueous Nitrosation : This is the classic and most cost-effective method. 4-Methylpiperidine is dissolved in an acidic aqueous solution (e.g., using HCl) and treated with sodium nitrite. The acid protonates the nitrite to form nitrous acid (HNO₂), the active nitrosylating species. The reaction must be carefully controlled at low temperatures (0-5 °C) to prevent decomposition of nitrous acid and minimize side reactions.[6]
-
Organic Nitrosation : This approach utilizes organic nitrosating agents like tert-butyl nitrite (TBN) in an organic solvent. These conditions are generally milder and can lead to a cleaner reaction profile with easier purification, though the reagents are more expensive.[6]
Experimental Protocol: Aqueous Nitrosation
This protocol is a representative example and must be performed with extreme caution in a certified fume hood with appropriate personal protective equipment, as 4-methyl-1-nitrosopiperidine is a suspected carcinogen.[5]
-
Dissolution : Dissolve 4-methylpiperidine (1.0 eq) in deionized water and cool the solution to 0-5 °C in an ice bath.
-
Acidification : Slowly add hydrochloric acid (HCl, ~2.5 eq) dropwise while maintaining the temperature below 5 °C.
-
Nitrosation : Prepare a solution of sodium nitrite (NaNO₂, ~2.0 eq) in deionized water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring : Stir the mixture vigorously at 0-5 °C for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extraction : Once the reaction is complete, neutralize the mixture carefully with a base (e.g., NaHCO₃). Extract the aqueous layer three times with an organic solvent such as dichloromethane or diethyl ether.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The resulting crude product, typically an oil, can be purified by vacuum distillation or column chromatography.[6]
Spectroscopic Characterization
Unambiguous identification of N-nitrosamines requires sophisticated analytical techniques, with mass spectrometry being the most sensitive and specific method.[7]
Mass Spectrometry (MS)
Electron impact (EI) mass spectra of N-nitrosamines exhibit characteristic fragmentation patterns that are invaluable for their identification.
-
Molecular Ion (M⁺) : Most N-nitroso compounds show a discernible molecular ion peak.[7]
-
Loss of Nitroso Group (•NO) : A prominent fragment ion is often observed at M-30, corresponding to the loss of the nitroso radical (•NO).[7][8]
-
Loss of •OH : A fragment at M-17, resulting from the loss of a hydroxyl radical, can occur via a McLafferty-type rearrangement.[8]
-
m/z 30 Ion : An ion of variable intensity at m/e 30 (NO⁺) is a common feature.[7]
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for both targeted quantification and non-targeted screening of N-nitrosamines in complex matrices.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum of 4-methylpiperidine shows signals for the axial and equatorial protons on the piperidine ring and the methyl group protons.[10] Upon nitrosation, the symmetry of the molecule is altered, and the protons alpha to the nitrogen (positions 2 and 6) experience a significant downfield shift due to the electron-withdrawing nature of the nitroso group. The methyl group at the 4-position would appear as a doublet, coupled to the adjacent proton.
-
¹³C NMR : The carbon spectrum for 4-methyl-1-nitrosopiperidine would show distinct signals for each of the six carbon atoms. The carbons alpha to the nitrogen (C2, C6) are shifted downfield compared to the parent amine. The spectrum would show signals for the methyl carbon (C7), the methine carbon (C4), and the methylene carbons (C2, C6, C3, C5). A reference spectrum is available in chemical databases.[11]
Reactivity and Metabolic Activation
The chemical reactivity and metabolic fate of 4-methyl-1-nitrosopiperidine are central to its biological activity and potential for degradation.
Chemical Reactivity
Generally, N,N-dialkyl nitrosamines are relatively unreactive and often require harsh conditions or highly reactive reagents to undergo transformation.[12][13] Their reactivity is highly dependent on the surrounding chemical structure.[14] However, the N-nitroso functional group can be chemically reduced. Treatment with sodium dithionite (Na₂S₂O₄) in aqueous sodium hydroxide at elevated temperatures (50 °C) is an effective method for reducing N-nitrosamines to their corresponding parent amines, providing a potential strategy for their removal or destruction.[12][14]
Metabolic Activation: The Pathway to Carcinogenicity
The potent carcinogenicity of most N-nitrosamines is not inherent to the molecule itself but arises from its metabolic activation in the body.[1] This critical process is initiated by cytochrome P450 enzymes.
Caption: Metabolic activation pathway of N-nitrosamines.
The key steps are:
-
α-Hydroxylation : Cytochrome P450 enzymes catalyze the hydroxylation of a carbon atom immediately adjacent (in the alpha position) to the nitrosamine nitrogen.[9]
-
Decomposition : The resulting α-hydroxy-nitrosamine is highly unstable and spontaneously decomposes.
-
Formation of Diazonium Ion : This decomposition yields a highly reactive diazonium ion.[9]
-
DNA Alkylation : The electrophilic diazonium ion can then attack nucleophilic sites on cellular macromolecules, most critically DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication and initiate the process of carcinogenesis.
Toxicology and Carcinogenicity
The N-nitroso functional group is a structural alert for mutagenicity. N-nitrosamines are considered one of the most broadly acting groups of carcinogens, with the ability to induce tumors in a wide variety of animal species and organs.[7]
-
Classification : While 4-methyl-1-nitrosopiperidine itself may not have a specific IARC classification, it is treated as a suspected human carcinogen due to its chemical class.[5] Many related N-nitrosamines are classified as probable human carcinogens.[1]
-
Structure-Activity Relationship : The carcinogenic activity of nitrosopiperidines is influenced by substituents on the ring. For instance, studies on other 4-substituted nitrosopiperidines have shown varied effects on carcinogenicity, indicating that the nature of the substituent plays a critical role in metabolic activation and organ specificity.[15] Unsubstituted N-nitrosopiperidine is known to induce tumors of the upper gastrointestinal tract in rats.[15][16]
Analytical Methodologies
The detection and quantification of N-nitrosamines at trace levels present significant analytical challenges, requiring highly sensitive and selective methods.
Standard Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used technique for volatile and semi-volatile nitrosamines. It offers excellent separation and sensitive detection.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the method of choice for a broad range of nitrosamines, including those that are non-volatile or thermally labile. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is crucial for meeting stringent regulatory limits.[18][19]
Sample Preparation and Analysis Workflow
-
Extraction : The analyte is typically extracted from the sample matrix (e.g., a drug substance, food, or water) using an appropriate solvent or Solid-Phase Extraction (SPE).
-
Concentration : The extract is often concentrated to achieve the required detection limits.
-
Chromatographic Separation : The extract is injected into a GC or LC system to separate the target nitrosamine from other matrix components.
-
Detection and Quantification : The separated analyte is detected by a mass spectrometer. Quantification is typically performed using an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.
Conclusion
4-Methyl-1-nitrosopiperidine serves as a representative model for the study of cyclic N-nitrosamines. Its synthesis from a common piperidine precursor highlights a critical pathway for the formation of these contaminants. The compound's chemical identity is confirmed through characteristic spectroscopic signatures, particularly in mass spectrometry. While chemically stable under normal conditions, its toxicological significance is profound, stemming from a well-understood metabolic activation pathway that transforms it into a potent DNA-alkylating agent. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and analytical detection methods is paramount for risk assessment and ensuring the safety of pharmaceutical products and consumer goods.
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